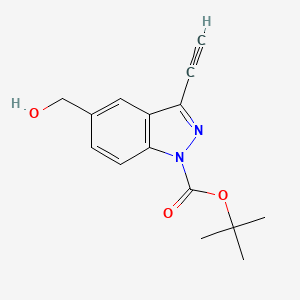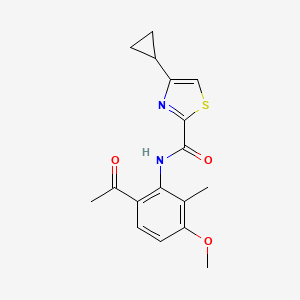![molecular formula C11H21NO4 B13887679 Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)
Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate is a chemical compound with a complex structure that includes an ester, a secondary amine, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. This is followed by the introduction of the 2-hydroxyethyl(propan-2-yl)amino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the ester and amino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-hydroxyethyl(methyl)amino]-4-oxobutanoate
- Ethyl 4-[2-hydroxyethyl(ethyl)amino]-4-oxobutanoate
- Ethyl 4-[2-hydroxyethyl(butyl)amino]-4-oxobutanoate
Uniqueness
Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H21NO4/c1-4-16-11(15)6-5-10(14)12(7-8-13)9(2)3/h9,13H,4-8H2,1-3H3 |
InChI Key |
FLKQJMUZUKDDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


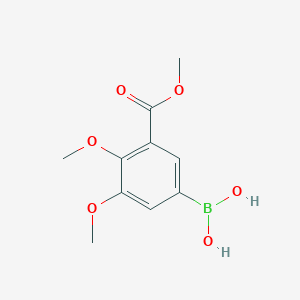

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
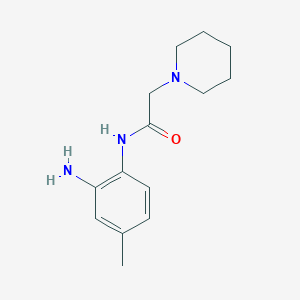
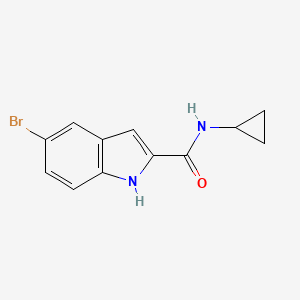
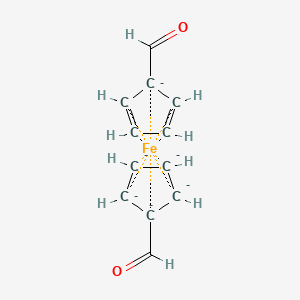

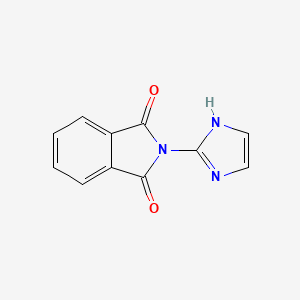
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
